N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(m-tolyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(m-tolyl)methanesulfonamide is a complex organic compound with significant importance in various scientific research fields
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Synthesis: : The synthesis of N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(m-tolyl)methanesulfonamide typically involves the sulfonation of a quinoline derivative. The reaction conditions often include the use of strong acids such as sulfuric acid or chlorosulfonic acid at controlled temperatures.
Reaction with Propylsulfonyl: : The next step involves the introduction of the propylsulfonyl group. This is usually achieved through a nucleophilic substitution reaction using propylsulfonyl chloride in the presence of a base like pyridine or triethylamine.
Methanesulfonamide Formation: : Finally, the compound is synthesized by reacting the intermediate with m-tolylmethanesulfonyl chloride. This step is also facilitated by bases that neutralize the by-products and drive the reaction to completion.
Industrial Production Methods
The industrial production of this compound involves scaling up the synthetic routes using automated reactors. The reactions are typically performed under stringent conditions to ensure high yield and purity. Solvent extraction and crystallization are common techniques used in the purification process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, especially at the sulfur-containing moieties, leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction reactions can target the quinoline ring, potentially converting it into a tetrahydroquinoline derivative.
Substitution: : Nucleophilic substitution reactions are common, especially at the sulfonyl groups, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: : Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: : Bases such as sodium hydride (NaH) or potassium tert-butoxide (tBuOK).
Major Products
The major products formed from these reactions depend on the specific conditions but can include sulfoxides, sulfones, and substituted derivatives of the original compound.
Scientific Research Applications
N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(m-tolyl)methanesulfonamide has a broad range of scientific research applications:
Chemistry: : Used as an intermediate in organic synthesis, particularly in the formation of more complex molecular structures.
Biology: : Investigated for its potential as a bioactive molecule with various pharmacological effects.
Medicine: : Explored for its therapeutic potential in treating diseases, especially those involving inflammation or cancer.
Industry: : Applied in the development of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action for N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(m-tolyl)methanesulfonamide involves its interaction with specific molecular targets, potentially inhibiting enzymes or receptors involved in disease pathways. The propylsulfonyl and m-tolyl groups play a critical role in its binding affinity and specificity, modulating the compound's pharmacodynamics.
Comparison with Similar Compounds
Similar Compounds: : Compounds like N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide share structural similarities but differ in their substituent groups, affecting their reactivity and applications.
Uniqueness: : N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(m-tolyl)methanesulfonamide is unique in its balance of hydrophobic and hydrophilic properties, enhancing its solubility and interaction with biological molecules.
This comprehensive overview provides insight into the compound's synthesis, reactivity, and applications, emphasizing its significance in scientific research. Hope this is useful.
Properties
IUPAC Name |
1-(3-methylphenyl)-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S2/c1-3-12-28(25,26)22-11-5-8-18-14-19(9-10-20(18)22)21-27(23,24)15-17-7-4-6-16(2)13-17/h4,6-7,9-10,13-14,21H,3,5,8,11-12,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUVDSQSBKHEMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.